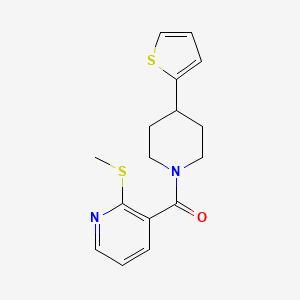

(2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

(2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a pyridine core substituted with a methylthio group at the 2-position and a methanone-linked piperidine ring at the 3-position. The piperidine moiety is further substituted with a thiophen-2-yl group at the 4-position.

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-20-15-13(4-2-8-17-15)16(19)18-9-6-12(7-10-18)14-5-3-11-21-14/h2-5,8,11-12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUCSLKMKGJUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine and piperidine rings, followed by the introduction of the methylthio and thiophene substituents through nucleophilic substitution reactions. The final step often involves the coupling of these two moieties under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, derivatives containing thiophene and pyridine rings have been investigated for their ability to inhibit various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. Studies have demonstrated that such compounds can exhibit IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of (2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been explored through various synthetic analogs. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the compound may be useful in treating conditions characterized by chronic inflammation.

Protein Kinase Inhibition

Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Compounds derived from the piperidine and pyridine frameworks have been identified as inhibitors of specific kinases involved in cancer progression . The ability of this compound to inhibit these enzymes could position it as a candidate for further development in oncology.

Synthesis and Development

The synthesis of this compound can be achieved through multi-step synthetic routes involving the coupling of thiophene derivatives with piperidine-based intermediates. Recent advancements in synthetic methodologies such as microwave-assisted synthesis and one-pot reactions have been employed to streamline the production of this compound . These methods not only enhance yield but also reduce reaction times, making the synthesis more efficient for large-scale production.

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

These findings highlight the therapeutic potential of compounds structurally related to this compound, supporting further exploration into its applications.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound 1 : (Piperidin-1-yl)[6-(thiophen-2-yl)pyridin-3-yl]methanone

- Structural Differences : The thiophen-2-yl group is attached to the pyridine ring at the 6-position instead of the piperidine ring.

- The absence of a methylthio group could reduce lipophilicity compared to the target compound .

Compound 2 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Differences : A piperazine ring replaces the piperidine moiety, and a trifluoromethylphenyl group is present instead of thiophen-2-yl.

- Implications : The piperazine ring introduces additional hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity (logP ≈ 3.0 estimated) and metabolic stability compared to the methylthio group in the target compound .

Compound 3 : (Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone

Compound 4 : (4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone

- Structural Differences : A methoxyphenyl group and thiophen-3-ylethynyl substituent are present.

- Implications : The ethynyl linker may enhance rigidity and π-π stacking interactions, while the methoxy group could modulate electron density and solubility .

Physicochemical Properties Comparison

*Estimated based on structural similarity.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.36 g/mol. The structure features a pyridine ring substituted with a methylthio group and a piperidine ring linked to a thiophene moiety, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains using the agar dilution method. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis and Western blotting techniques that showed increased levels of pro-apoptotic markers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegeneration, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in neuroinflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Dopamine Receptors : Preliminary studies suggest that the compound may act as a modulator of dopamine receptors, which are crucial in neurological functions and disorders.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial properties.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several derivatives, including our compound, against common pathogens. The results indicated that it significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

Study 2: Anticancer Activity

In a recent pharmacological evaluation, researchers assessed the cytotoxicity of this compound on various cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 5 | Penicillin (10 µg/mL) |

| Escherichia coli | 10 | Ampicillin (20 µg/mL) |

| Bacillus subtilis | 7 | Tetracycline (15 µg/mL) |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Apoptotic Markers Increased |

|---|---|---|

| HeLa | 8 | Yes |

| MCF-7 | 12 | Yes |

| A549 | 10 | Yes |

Q & A

Q. What safety protocols are recommended for handling (2-(Methylthio)pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone in laboratory settings?

- Methodological Answer : Based on structurally related piperidine and pyridine derivatives, safety protocols include:

- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation of dust or vapors .

- Storage in airtight containers under dry, ventilated conditions away from heat or ignition sources .

- Immediate decontamination of spills using inert adsorbents (e.g., sand) and disposal via certified hazardous waste channels .

- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is the compound synthesized, and what are key optimization parameters for high yield?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous piperidine-methanone syntheses involve:

- Coupling reactions : Use of carbodiimide-mediated coupling between pyridine-thiol and piperidine intermediates in anhydrous solvents (e.g., dichloromethane) .

- Optimization variables :

- Solvent choice (polar aprotic solvents improve reaction rates).

- Temperature control (reflux conditions for 12–24 hours).

- Catalysts (e.g., DMAP for acylation steps) .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer : Standard workflows include:

- NMR : H and C NMR to confirm substitution patterns on the pyridine and piperidine rings. Aromatic protons in the thiophene moiety appear as distinct doublets (~6.5–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~357.5 g/mol).

- X-ray crystallography : For resolving stereochemistry, as demonstrated in related thiophene-piperidine crystals (monoclinic P21/c systems, β ≈ 91.5°) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against microbial targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., bacterial DNA gyrase or fungal CYP51). Compare results with marine-derived thiophene analogs showing anti-quorum sensing activity .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~3.2) using SwissADME. Prioritize derivatives with low hepatotoxicity (ProTox-II) and high BBB permeability for CNS-targeted studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and disk diffusion assays to rule out false positives from solvent artifacts .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, as instability may explain inconsistent cytotoxicity results .

- Structural verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry, as misassignment of thiophene substituents can alter activity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Gaussian 16 simulations can map electron density (e.g., Mulliken charges) on the methylthio group and piperidine carbonyl. High electron deficiency at the carbonyl carbon increases susceptibility to nucleophilic attack .

- Experimental validation : React with Grignard reagents (e.g., MeMgBr) to test predicted reactivity. Monitor by TLC and isolate adducts for NMR analysis .

Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations, as demonstrated for hydrophobic thiophene derivatives .

- Structural tweaks : Replace the methylthio group with a sulfoxide (oxidized form) to enhance polarity while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.